Ethyl vs. Butyl Ester Partitioning: XLogP3-AA Comparison with BUTYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE
The target compound (ethyl ester) exhibits a computed XLogP3-AA of 4.3 [1]. The direct butyl ester analog, BUTYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE, is predicted to have an XLogP3-AA approximately 1.5–2.0 units higher due to the two additional methylene units in the alkyl chain [2]. This increase in lipophilicity shifts the butyl analog further beyond Lipinski’s Rule of Five optimal range (XLogP ≤ 5) and is expected to reduce aqueous solubility by roughly 10-fold per logP unit, compromising assay compatibility in biochemical screens.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | Butyl analog: ~5.8–6.3 (estimated by +1.5–2.0 log units) |
| Quantified Difference | ΔXLogP3-AA ≈ +1.5 to +2.0 |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm; butyl analog estimation based on Hansch π constant for methylene (~0.5 logP unit per CH₂) |
Why This Matters
The lower lipophilicity of the ethyl ester keeps the compound within optimal drug-like property space, reducing the risk of solubility-limited assay artifacts during early-stage screening.
- [1] PubChem Compound Summary for CID 17015447, Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate. National Center for Biotechnology Information (2025). View Source
- [2] Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley. View Source
